

2-Benzofurylboronic Acid: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	2-Benzofurylboronic acid	
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For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Benzofurylboronic acid is a versatile synthetic intermediate that holds significant importance in the fields of organic chemistry and medicinal chemistry. As a member of the boronic acid class of compounds, it is most notably utilized in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, for the formation of carbon-carbon bonds. This reaction is a cornerstone of modern synthetic chemistry, enabling the construction of complex molecular architectures, including biaryl and heteroaryl structures that are prevalent in many pharmaceutical agents and functional materials.

The benzofuran moiety is a privileged scaffold in drug discovery, appearing in a wide array of biologically active compounds with diverse therapeutic properties. Consequently, **2-benzofurylboronic acid** serves as a key building block for the synthesis of novel benzofuran-containing molecules. Its applications extend to its potential as a β -lactamase inhibitor, offering a potential strategy to combat antibiotic resistance. This technical guide provides a detailed overview of the structure, properties, synthesis, and applications of **2-benzofurylboronic acid**, complete with experimental protocols and graphical representations of key chemical processes.

Chemical Structure and Formula

2-Benzofurylboronic acid consists of a benzofuran ring system where a boronic acid group (- $B(OH)_2$) is attached at the 2-position.



Chemical Formula: C₈H₇BO₃[1][2][3]

Structure:

Physicochemical Properties

A summary of the key quantitative data for **2-Benzofurylboronic acid** is presented in the table below for easy reference and comparison.

Property	Value	Reference
Molecular Weight	161.95 g/mol	[1][2][3]
CAS Number	98437-24-2	[1][2][4]
Appearance	White to light yellow crystalline powder	[5]
Melting Point	114-116 °C	[1][2][6]
Solubility	Soluble in water	[2][6]
рКа	6.22 ± 0.30 (Predicted)	[2][6]

Experimental Protocols Synthesis of 2-Benzofurylboronic Acid

This protocol describes a general method for the synthesis of **2-benzofurylboronic acid** starting from benzofuran.

Materials:

- Benzofuran
- n-Butyllithium (n-BuLi) in hexanes
- Triisopropyl borate
- Tetrahydrofuran (THF), anhydrous



- Hexane, anhydrous
- Hydrochloric acid (HCl), 2 N aqueous solution
- · Ethyl acetate
- Brine (saturated aqueous NaCl solution)
- Anhydrous sodium sulfate (Na₂SO₄)
- Round-bottom flask
- · Magnetic stirrer
- Syringes
- Separatory funnel
- Rotary evaporator

Procedure:

- Dissolve benzofuran (1.0 eq) in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).
- Cool the solution to -78 °C using a dry ice/acetone bath.
- Slowly add n-butyllithium (1.2 eq) dropwise to the stirred solution.
- Stir the reaction mixture at -78 °C for 1 hour.
- Add triisopropyl borate (1.2 eq) dropwise to the mixture at -78 °C.
- Allow the reaction mixture to warm to room temperature and stir for an additional 30 minutes.
- Quench the reaction by adding 2 N aqueous HCl until the pH of the aqueous layer is approximately 5.



- Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of THF).
- Combine the organic layers and wash with brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude **2-benzofurylboronic acid**.
- The product can be further purified by recrystallization if necessary.

Characterization of 2-Benzofurylboronic Acid

The synthesized **2-benzofurylboronic acid** can be characterized using standard analytical techniques.

- ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the benzofuran ring and a broad singlet for the hydroxyl protons of the boronic acid group. The chemical shifts will be influenced by the solvent used.
- 13C NMR Spectroscopy: The carbon NMR spectrum will display signals corresponding to the eight carbon atoms of the benzofuran ring.
- Mass Spectrometry (MS): High-resolution mass spectrometry can be used to confirm the molecular weight and elemental composition of the compound.
- Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for O-H stretching of the boronic acid group and C=C and C-O stretching of the benzofuran ring.

Suzuki-Miyaura Cross-Coupling Reaction using 2-Benzofurylboronic Acid

This protocol provides a general procedure for the palladium-catalyzed cross-coupling of **2-benzofurylboronic acid** with an aryl halide to synthesize a 2-arylbenzofuran.

Materials:

• 2-Benzofurylboronic acid (1.2 eq)



- Aryl halide (e.g., aryl bromide) (1.0 eq)
- Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
- Base (e.g., K₂CO₃, Na₂CO₃, 2.0 eq)
- Solvent (e.g., toluene, 1,4-dioxane, or DME/water mixture)
- · Round-bottom flask or reaction vial
- Reflux condenser
- · Magnetic stirrer
- Inert atmosphere setup (argon or nitrogen)

Procedure:

- To a dry reaction vessel, add the aryl halide, 2-benzofurylboronic acid, base, and palladium catalyst.
- Evacuate and backfill the vessel with an inert gas three times.
- Add the degassed solvent(s) to the reaction mixture.
- Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete (monitored by TLC or GC-MS).
- Cool the reaction mixture to room temperature.
- Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to obtain the desired 2arylbenzofuran.



β-Lactamase Inhibition Assay

This protocol outlines a general method to screen **2-benzofurylboronic acid** for its inhibitory activity against β -lactamase enzymes using a chromogenic substrate like nitrocefin.

Materials:

- β-lactamase enzyme
- 2-Benzofurylboronic acid (test inhibitor)
- Nitrocefin (chromogenic substrate)
- Assay buffer (e.g., phosphate buffer, pH 7.0)
- 96-well microplate
- Microplate reader

Procedure:

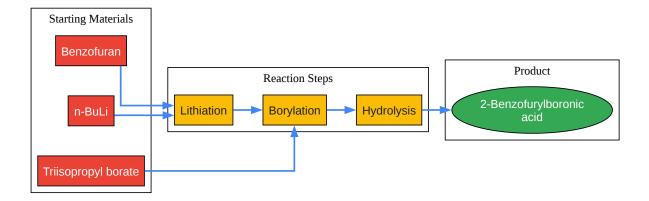
- Prepare a stock solution of **2-benzofurylboronic acid** in a suitable solvent (e.g., DMSO).
- Prepare serial dilutions of the inhibitor stock solution in the assay buffer.
- In a 96-well plate, add a fixed amount of β-lactamase enzyme to each well.
- Add the different concentrations of 2-benzofurylboronic acid to the respective wells.
 Include a control well with no inhibitor.
- Pre-incubate the enzyme and inhibitor mixture for a specific time at a controlled temperature (e.g., 10 minutes at 25 °C).
- Initiate the reaction by adding a solution of nitrocefin to each well.
- Immediately measure the absorbance at a specific wavelength (e.g., 490 nm for nitrocefin hydrolysis) in kinetic mode for a set period (e.g., 30-60 minutes).



- The rate of nitrocefin hydrolysis is proportional to the enzyme activity. Calculate the percentage of inhibition for each concentration of **2-benzofurylboronic acid** by comparing the reaction rates in the presence and absence of the inhibitor.
- The IC₅₀ value (the concentration of inhibitor required to reduce the enzyme activity by 50%) can be determined by plotting the percentage of inhibition against the inhibitor concentration.

Mandatory Visualizations

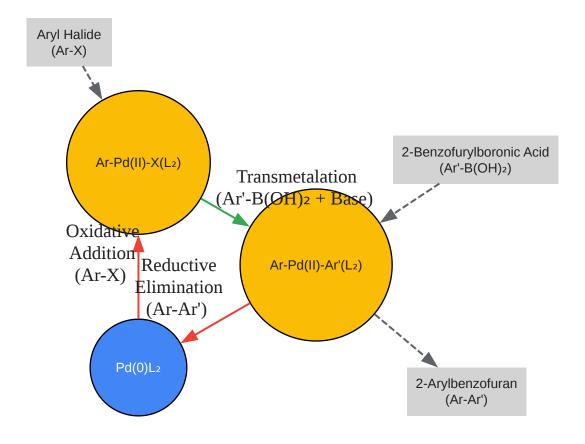
The following diagrams illustrate key processes involving **2-benzofurylboronic acid**.



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Caption: Synthetic workflow for 2-Benzofurylboronic acid.





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Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

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References

- 1. Benzofuran-2-boronic acid synthesis chemicalbook [chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. Assays for B-Lactamase Activity and Inhibition | Springer Nature Experiments [experiments.springernature.com]



- 6. Synthesis and biological evaluation of 2-arylbenzofuran derivatives as potential anti-Alzheimer's disease agents - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [2-Benzofurylboronic Acid: A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1272953#2-benzofurylboronic-acid-structure-and-formula]

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